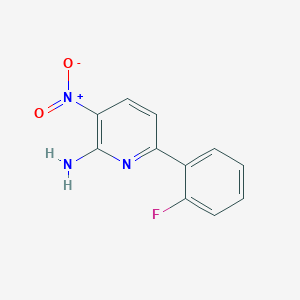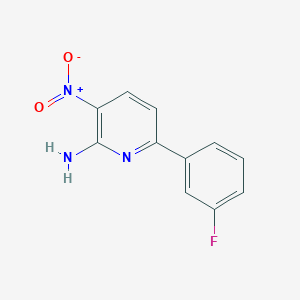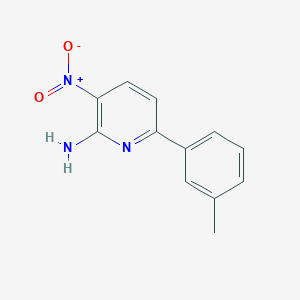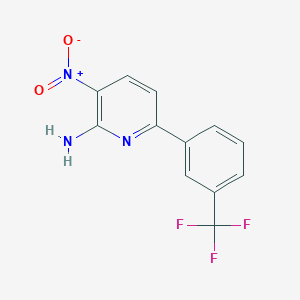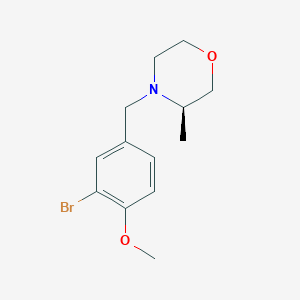
(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a morpholine ring. The stereochemistry of the compound is specified by the ®-configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzyl chloride and ®-3-methylmorpholine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the ®-3-methylmorpholine acts as a nucleophile and attacks the electrophilic carbon of the 3-bromo-4-methoxybenzyl chloride, resulting in the formation of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Scale-Up: Adapting the reaction conditions for large-scale production while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a methoxybenzyl-methylmorpholine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(3-methoxybenzyl)-3-methylmorpholine-2-carboxylic acid.
Reduction: Formation of 4-(3-methoxybenzyl)-3-methylmorpholine.
Substitution: Formation of 4-(3-azido-4-methoxybenzyl)-3-methylmorpholine.
Wissenschaftliche Forschungsanwendungen
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Bromo-4-methoxybenzyl)-morpholine: Lacks the methyl group on the morpholine ring.
4-(3-Bromo-4-methoxybenzyl)-3-ethylmorpholine: Contains an ethyl group instead of a methyl group on the morpholine ring.
4-(3-Bromo-4-methoxybenzyl)-3-methylpiperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
(3R)-4-[(3-bromo-4-methoxyphenyl)methyl]-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-10-9-17-6-5-15(10)8-11-3-4-13(16-2)12(14)7-11/h3-4,7,10H,5-6,8-9H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENTUPKSFCNOIV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
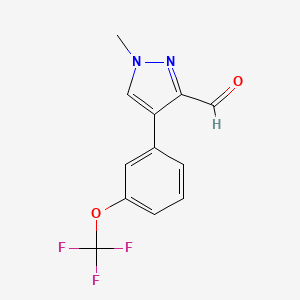
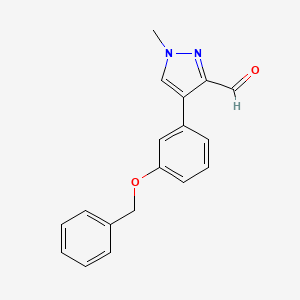
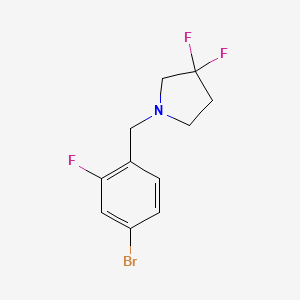
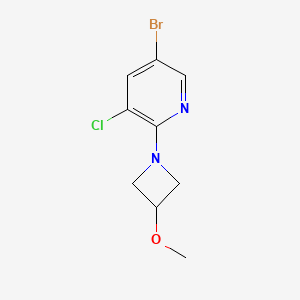
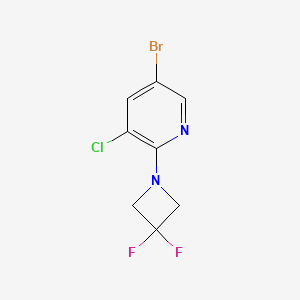
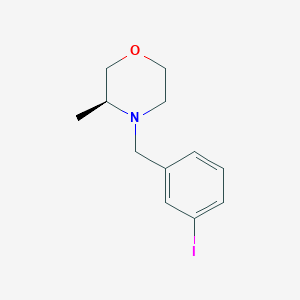
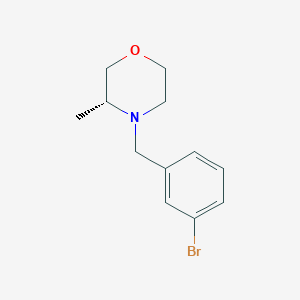
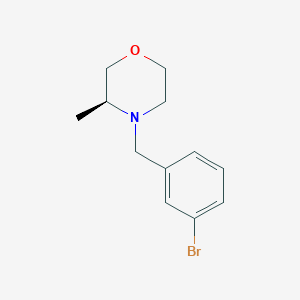
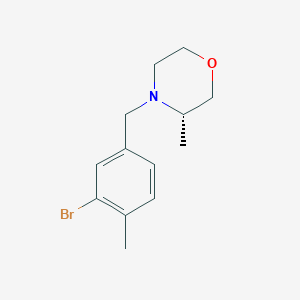
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide](/img/structure/B8155013.png)
